8,8,8-Trichlorooctylstannane

Description

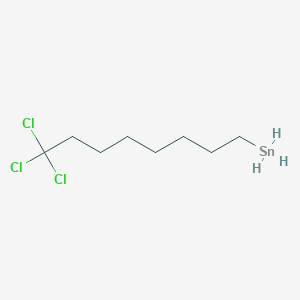

8,8,8-Trichlorooctylstannane is an organotin compound with the molecular formula C₈H₁₅Cl₃Sn. It features a linear octyl chain terminated by a trichlorostannyl (–SnCl₃) group. This structure imparts unique reactivity, particularly in cross-coupling reactions and as a precursor for tin-containing polymers . Organotin compounds like this are widely studied for their applications in materials science, catalysis, and organic synthesis. However, their environmental and toxicological profiles require careful handling, as organotins are known for their bioaccumulative and cytotoxic properties .

Properties

IUPAC Name |

8,8,8-trichlorooctylstannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl3.Sn.3H/c1-2-3-4-5-6-7-8(9,10)11;;;;/h1-7H2;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUZVJPRCSHCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(Cl)(Cl)Cl)CCC[SnH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8,8,8-Trichlorooctylstannane typically involves the reaction of octylmagnesium bromide with tin tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C8H17MgBr+SnCl4→C8H17SnCl3+MgBrCl

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

8,8,8-Trichlorooctylstannane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form monooctyltin oxide and hydrogen chloride.

Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organotin compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8,8,8-Trichlorooctylstannane has several applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are important in various catalytic and synthetic processes.

Biology and Medicine: Investigated for its potential use in biomedical applications, including as a stabilizer for certain pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 8,8,8-Trichlorooctylstannane involves its interaction with various molecular targets. In the context of its use as a stabilizer, the compound interacts with the polymer matrix, preventing degradation and enhancing the thermal stability of the material. The exact molecular pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Structural Analogs: Organotin Compounds

Diphenyl[(chloroacetyl)oxy]methylstannane

- Molecular Formula : C₁₆H₁₆ClO₂Sn

- Key Differences :

- Substituents: Contains phenyl groups and a chloroacetyloxy moiety instead of a linear alkyl chain.

- Reactivity: The phenyl groups enhance steric hindrance, reducing nucleophilic attack compared to 8,8,8-Trichlorooctylstannane. This makes it less reactive in polymerization but more stable in catalytic applications .

Alternating Polystannanes

- Structure : Tin atoms linked in polymeric chains with alternating organic substituents.

- Comparison: this compound serves as a monomeric unit in polystannane synthesis. Its linear alkyl chain allows for controlled polymerization, whereas bulkier substituents (e.g., aryl groups) disrupt chain regularity . Thermal Stability: Polystannanes derived from alkyltrichlorostannanes exhibit lower thermal degradation thresholds (~150°C) compared to aryl-substituted analogs (>200°C) .

Functional Analogs: Silicon-Based Compounds

Octyltrichlorosilane (C₈H₁₇Cl₃Si)

- Molecular Formula : C₈H₁₇Cl₃Si

- Key Differences: Central Atom: Silicon (Si) vs. Tin (Sn). Reactivity: Silicon is less electropositive than tin, resulting in milder reactivity. Octyltrichlorosilane is primarily used as a surface-modifying agent, whereas this compound participates in redox-active reactions . Toxicity: Silicon compounds are generally less toxic than organotins, which exhibit significant ecological risks .

Stearyltrichlorosilane (C₁₈H₃₇Cl₃Si)

- Molecular Formula : C₁₈H₃₇Cl₃Si

- Comparison: Chain Length: The longer C₁₈ chain increases hydrophobicity, making it superior for water-repellent coatings. Applications: Stearyltrichlorosilane is preferred in materials science for self-assembled monolayers, while this compound finds niche use in conductive polymers .

Halogenated Hydrocarbon Analogs

Octachlorostyrene (C₈Cl₈)

- Molecular Formula : C₈Cl₈

- Comparison :

- Halogenation: Fully chlorinated aromatic ring vs. trichlorinated tin-terminated alkyl chain.

- Stability: Octachlorostyrene is highly persistent in the environment due to its aromatic stability, whereas this compound degrades more readily under UV exposure .

Biological Activity

8,8,8-Trichlorooctylstannane, also known as octyltin trichloride, is an organotin compound characterized by its three chlorine atoms and octyl group attached to a tin atom. This compound has garnered attention in various fields due to its biological activity, particularly its potential toxicity and effects on human health and the environment. This article explores the biological activity of this compound through case studies, research findings, and relevant data.

- Chemical Formula : CHClSn

- Molecular Weight : 305.5 g/mol

- Structure : The compound consists of a tin atom bonded to an octyl group and three chlorine atoms.

Toxicological Effects

Research indicates that organotin compounds, including this compound, exhibit significant toxicological effects. These include:

- Endocrine Disruption : Organotins are known to interfere with hormonal functions. Studies have shown that exposure to such compounds can lead to reproductive and developmental toxicity in various organisms.

- Neurotoxicity : Animal studies suggest that organotin compounds may affect the nervous system, leading to behavioral changes and neurodevelopmental issues.

Case Studies

-

Reproductive Toxicity in Rodents

- A study conducted on rats exposed to varying doses of octyltin trichloride revealed significant reproductive toxicity. The results indicated a decrease in fertility rates and alterations in hormone levels among the exposed groups. The study highlighted the compound's potential as an endocrine disruptor affecting reproductive health.

-

Developmental Impact on Aquatic Species

- Research involving aquatic species demonstrated that exposure to this compound resulted in developmental malformations in fish embryos. The study noted increased mortality rates and developmental delays correlated with higher concentrations of the compound.

-

Human Health Implications

- Epidemiological studies have suggested a link between organotin exposure and various health issues in humans, including immune system dysfunction and increased risk of certain cancers. The potential for bioaccumulation raises concerns about long-term exposure effects.

The biological activity of this compound is primarily attributed to its ability to mimic hormonal activity and disrupt cellular signaling pathways. This interference can lead to:

- Alterations in gene expression related to reproductive health.

- Disruption of neurotransmitter systems affecting cognitive functions.

- Induction of oxidative stress leading to cellular damage.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.